Enzymatic Oxidation Kinetics: 4-MBA Exhibits 21-Fold Higher Affinity and 4-Fold Higher Vmax than Benzyl Alcohol
In enzymatic oxidation catalyzed by aryl-alcohol oxidase from Pleurotus eryngii, 4-MBA demonstrates a significantly lower Michaelis constant (Km) and a substantially higher maximal velocity (Vmax) compared to the unsubstituted parent compound, benzyl alcohol. This indicates both a higher affinity for the enzyme's active site and a faster turnover rate once bound [1].
| Evidence Dimension | Enzyme kinetics (Km and Vmax) for oxidation by aryl-alcohol oxidase |
|---|---|
| Target Compound Data | Km = 0.04 mM, Vmax = 208 U/mg |
| Comparator Or Baseline | Benzyl alcohol: Km = 0.84 mM, Vmax = 52 U/mg |
| Quantified Difference | Km is 21-fold lower (higher affinity); Vmax is 4-fold higher |
| Conditions | Aryl-alcohol oxidase from Pleurotus eryngii, standard assay conditions |
Why This Matters
For biocatalytic applications requiring efficient conversion of benzylic alcohols, 4-MBA offers a quantitatively superior substrate profile, leading to faster reactions and potentially lower enzyme loading requirements.
- [1] Guillén, F., Martínez, A. T., & Martínez, M. J. (1992). Substrate specificity and properties of the aryl-alcohol oxidase from the ligninolytic fungus Pleurotus eryngii. European Journal of Biochemistry, 209(2), 603–611. View Source
